Ethyl 4-methylpyrrolidine-3-carboxylate
Description
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Properties
Molecular Formula |
C8H15NO2 |
|---|---|
Molecular Weight |
157.21 g/mol |
IUPAC Name |
ethyl 4-methylpyrrolidine-3-carboxylate |
InChI |
InChI=1S/C8H15NO2/c1-3-11-8(10)7-5-9-4-6(7)2/h6-7,9H,3-5H2,1-2H3 |
InChI Key |
TVTNJIINRHALKA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1CNCC1C |
Origin of Product |
United States |
Structural Significance Within the Pyrrolidine Framework
The pyrrolidine (B122466) ring, a five-membered nitrogen-containing heterocycle, is a prevalent scaffold in a vast array of biologically active compounds. The specific substitution pattern of ethyl 4-methylpyrrolidine-3-carboxylate imparts distinct chemical properties that are crucial for its utility. The presence of a methyl group at the 4-position and an ethyl carboxylate group at the 3-position introduces stereocenters, leading to the existence of different stereoisomers. The (3S,4S) configuration is particularly noteworthy for its role in the synthesis of biologically active molecules. evitachem.com
The interplay between the methyl and ethyl carboxylate substituents influences the conformation of the pyrrolidine ring and its steric and electronic properties. The ethyl ester, for instance, is known to confer greater metabolic stability compared to its methyl ester counterpart, a desirable characteristic in prodrug design. This enhanced stability is attributed to the bulkier nature of the ethyl group, which can hinder enzymatic hydrolysis. The methyl group at the 4-position introduces steric hindrance that can influence the reactivity of the molecule and its binding affinity to biological targets.
Overview of Research Trajectories in Synthesis and Application
Synthesis Methodologies
The synthesis of this compound, particularly its stereochemically defined forms, often involves multi-step sequences. Common strategies include:
Cyclization Reactions: These methods typically involve the formation of the pyrrolidine (B122466) ring from acyclic precursors. For instance, the cyclization of intermediates derived from starting materials like ethyl acetoacetate (B1235776) and amino acids such as (S)-proline is a reported route. evitachem.com
Asymmetric Synthesis: To obtain specific stereoisomers, researchers employ asymmetric synthesis techniques. This can involve the use of chiral starting materials, chiral auxiliaries, or organocatalytic methods. For example, asymmetric Michael addition reactions have been developed to synthesize highly enantiomerically enriched pyrrolidine-3-carboxylic acid derivatives. rsc.org
Modifications of Existing Scaffolds: Another approach involves the chemical modification of pre-existing pyrrolidine rings to introduce the desired methyl and ethyl carboxylate groups.
The choice of synthetic route often depends on the desired stereochemistry and the scale of the synthesis. Industrial production may favor methods that utilize optimized reaction conditions and advanced purification techniques to maximize yield and purity. evitachem.com
Applications in Organic Synthesis
The primary application of this compound lies in its role as a versatile building block for the synthesis of more complex and often biologically active molecules. Its structural features make it a valuable precursor for a range of target compounds.
The compound can undergo various chemical transformations, including:
Oxidation: The pyrrolidine ring or its substituents can be oxidized.
Reduction: The ester group can be reduced to an alcohol. evitachem.com
Substitution: The pyrrolidine ring can undergo nucleophilic substitution reactions to introduce further functional groups. evitachem.com
These transformations allow for the elaboration of the this compound scaffold into a diverse array of more complex structures, highlighting its importance as an intermediate in pharmaceutical and chemical research.
Interactive Data Table: Properties of Pyrrolidine Carboxylates
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Key Structural Feature |
| This compound | C8H15NO2 | 157.21 | Ethyl ester, 4-methyl group |
| Mthis compound | C7H13NO2 | 143.18 | Methyl ester, 4-methyl group bldpharm.com |
| Methyl pyrrolidine-3-carboxylate | C6H11NO2 | 129.16 | Lacks 4-methyl substituent |
| Ethyl piperidine-3-carboxylate | C8H15NO2 | 157.21 | Six-membered piperidine (B6355638) ring nih.gov |
Chemical Reactivity and Derivatization Studies of Ethyl 4 Methylpyrrolidine 3 Carboxylate
Ester Hydrolysis and Transesterification Reactions
The ester functional group in Ethyl 4-methylpyrrolidine-3-carboxylate is a primary site for chemical modification through hydrolysis and transesterification.
Ester Hydrolysis: Hydrolysis of the ethyl ester to the corresponding carboxylic acid, 4-methylpyrrolidine-3-carboxylic acid, can be achieved under either acidic or basic conditions. chemguide.co.uklibretexts.org
Acid-Catalyzed Hydrolysis: This reaction is typically performed by heating the ester under reflux with a dilute mineral acid, such as hydrochloric or sulfuric acid. The reaction is reversible, and an equilibrium is established between the reactants (ester and water) and the products (carboxylic acid and ethanol). libretexts.org To drive the reaction to completion, a large excess of water is typically used. libretexts.orglibretexts.org The mechanism involves protonation of the carbonyl oxygen, followed by nucleophilic attack by water. libretexts.org
Base-Catalyzed Hydrolysis (Saponification): A more common and often irreversible method involves heating the ester with a dilute alkali solution, such as sodium hydroxide. chemguide.co.uk This reaction, known as saponification, yields the carboxylate salt (e.g., sodium 4-methylpyrrolidine-3-carboxylate) and ethanol. libretexts.org The free carboxylic acid can then be generated by acidifying the reaction mixture after the initial hydrolysis is complete. libretexts.org This method is advantageous due to its irreversibility and the ease of separating the alcohol product via distillation. chemguide.co.uk
Transesterification: Transesterification involves the conversion of the ethyl ester into a different ester by reacting it with another alcohol in the presence of a catalyst. For instance, reacting this compound with methanol (B129727) would yield Mthis compound. This process can be catalyzed by either acids or bases. Modern methods often employ catalysts like scandium(III) triflate (Sc(OTf)₃) which can effectively catalyze the direct transesterification of carboxylic esters in boiling alcohols, with microwave irradiation being used to significantly reduce reaction times. organic-chemistry.org
Modifications at the Pyrrolidine (B122466) Nitrogen Atom
The secondary amine within the pyrrolidine ring is a nucleophilic center that readily undergoes various chemical modifications, including alkylation, acylation, and sulfonylation.
N-Alkylation: The nitrogen atom can be alkylated using alkyl halides to introduce new substituents. For example, reductive amination or reaction with an alkyl halide like methyl iodide in the presence of a base would yield the N-methyl derivative, Ethyl 1,4-dimethylpyrrolidine-3-carboxylate.
N-Acylation: Reaction with acyl chlorides or acid anhydrides leads to the formation of N-acyl derivatives (amides). A common transformation in organic synthesis is the protection of the nitrogen atom with a tert-butoxycarbonyl (Boc) group by reacting it with di-tert-butyl dicarbonate (B1257347) (Boc₂O). This yields Ethyl 1-(tert-butoxycarbonyl)-4-methylpyrrolidine-3-carboxylate, a key intermediate for further functionalization.
N-Arylation: The nitrogen can also participate in coupling reactions, such as the Buchwald-Hartwig amination, to form N-aryl pyrrolidines.
Carboxamide Formation: As described in patent literature for related structures, the pyrrolidine nitrogen can react with isocyanates to form urea (B33335) derivatives or with activated carbonyl compounds to form complex carboxamides. google.com For example, reaction with an isocyanate like trans-4-methylcyclohexyl isocyanate can lead to the formation of N-substituted pyrrole-1-carboxamides. google.com
Reactivity of the Methyl Group and Pyrrolidine Ring System
While the ester and nitrogen are the most reactive sites, the methyl group and the carbon backbone of the pyrrolidine ring can also be functionalized, though this often requires more specific reaction conditions.
Pyrrolidine Ring Oxidation: The pyrrolidine ring can be subjected to oxidation reactions. evitachem.com Depending on the reagents and conditions, oxidation could potentially occur at the carbon atoms adjacent to the nitrogen, leading to the formation of lactams (pyrrolidinones) or other oxidized products.
Ring Substitution: Nucleophilic substitution reactions can be employed to introduce various substituents onto the pyrrolidine ring, although this typically requires prior functionalization to create a suitable leaving group. evitachem.com
Methyl Group Reactivity: Direct functionalization of the C4-methyl group is challenging due to the high bond dissociation energy of primary C-H bonds. However, radical halogenation or other advanced C-H activation strategies could potentially be used to introduce functionality at this position, although such reactions are not commonly reported for this specific substrate.
Spectroscopic Characterization of Chemical Transformations
The structural changes resulting from the derivatization of this compound are monitored and confirmed using a suite of spectroscopic techniques.
Advanced Nuclear Magnetic Resonance (NMR) Studies for Structural Confirmation
NMR spectroscopy is the most powerful tool for elucidating the precise structure of the parent compound and its derivatives. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom.
¹H NMR: The proton NMR spectrum allows for the identification and confirmation of specific structural motifs. For instance, the successful hydrolysis of the ester would be confirmed by the disappearance of the characteristic quartet and triplet signals of the ethyl group (around 4.2 ppm and 1.2 ppm, respectively) and the appearance of a broad singlet for the carboxylic acid proton. Modifications at the nitrogen atom, such as N-methylation, would result in a new singlet corresponding to the N-CH₃ protons.
¹³C NMR: The carbon NMR spectrum provides complementary information. Each unique carbon atom in the molecule gives a distinct signal. Derivatization leads to predictable shifts in the ¹³C spectrum. For example, the carbonyl carbon of the ester group has a characteristic chemical shift that would change upon conversion to a carboxylic acid or an amide.
The following table summarizes typical NMR data for related structures, illustrating the expected regions for key signals.
| Functional Group | ¹H NMR Chemical Shift (δ, ppm) | ¹³C NMR Chemical Shift (δ, ppm) |
| Ester -OCH₂CH₃ | ~4.0-4.2 (quartet) | ~60-61 |
| Ester -OCH₂CH ₃ | ~1.1-1.3 (triplet) | ~14 |
| Ester C=O | - | ~165-175 |
| Pyrrolidine N-H | Broad signal, variable | - |
| Pyrrolidine C-H | ~2.5-3.5 | ~45-60 |
| C4-CH₃ | ~1.0-1.2 (doublet) | ~18 |
Data compiled from related structures. rsc.orgresearchgate.net
Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis
Infrared (IR) and Raman spectroscopy are used to identify the presence or absence of specific functional groups by detecting their characteristic vibrational frequencies. evitachem.com
C=O Stretch: The most prominent peak in the IR spectrum of the starting material is the strong absorption from the ester carbonyl (C=O) stretch, typically found around 1720-1740 cm⁻¹. Upon hydrolysis to a carboxylic acid, this peak shifts and broadens due to hydrogen bonding, and a very broad O-H stretch appears between 2500-3300 cm⁻¹.
N-H Stretch: The secondary amine N-H stretch appears as a moderate absorption around 3300-3500 cm⁻¹. The disappearance of this peak is a clear indicator of successful N-alkylation or N-acylation.
C-H Stretch: Aliphatic C-H stretching vibrations are observed just below 3000 cm⁻¹. researchgate.net
The table below lists key IR frequencies for functional groups relevant to the analysis of this compound and its derivatives.
| Functional Group | Vibrational Frequency (cm⁻¹) | Appearance |
| N-H (amine) | 3300 - 3500 | Moderate, sharp |
| O-H (carboxylic acid) | 2500 - 3300 | Very broad |
| C-H (alkane) | 2850 - 2970 | Strong, sharp |
| C=O (ester) | 1720 - 1740 | Strong, sharp |
| C=O (carboxylic acid) | 1700 - 1725 | Strong, sharp |
| C-N (amine) | 1020 - 1250 | Moderate |
Data compiled from related structures. rsc.orgresearchgate.netbanglajol.info
High-Resolution Mass Spectrometry for Molecular Composition
High-Resolution Mass Spectrometry (HRMS) is crucial for determining the precise molecular weight and elemental composition of a compound. rsc.org It can distinguish between compounds with the same nominal mass but different chemical formulas, providing unambiguous confirmation of a transformation. copernicus.org
For this compound (C₈H₁₅NO₂), the expected exact mass is 157.1103 g/mol . HRMS analysis of a reaction product would be used to confirm if the measured mass matches the theoretical mass of the expected new compound. For example, after hydrolysis, the resulting 4-methylpyrrolidine-3-carboxylic acid (C₆H₁₁NO₂) would have a theoretical exact mass of 129.0790 g/mol .
Fragmentation patterns observed in the mass spectrum also provide structural information. Common fragmentation pathways for the parent compound might include the loss of the ethoxy group (-•OCH₂CH₃) or the entire ester group. Analysis of these fragments helps to piece together the structure of the molecule and its derivatives. researchgate.net
Elemental Analysis for Stoichiometric Verification
Elemental analysis is a fundamental analytical technique used to determine the elemental composition (in terms of percentage of carbon, hydrogen, nitrogen, etc.) of a sample. This method is crucial for verifying the stoichiometry of a newly synthesized compound, ensuring its purity and confirming its molecular formula. The process involves combusting the sample under high temperatures and precisely measuring the amounts of combustion products (carbon dioxide, water, and nitrogen gas), from which the elemental percentages can be calculated.
For a synthesized organic molecule like this compound, elemental analysis serves as a cornerstone of its characterization. By comparing the experimentally determined elemental composition with the theoretically calculated values based on its proposed molecular formula, researchers can confirm the successful synthesis and purity of the compound.
The molecular formula for this compound is C₈H₁₅NO₂. Based on this, the theoretical elemental composition can be calculated. For its hydrochloride salt, (3S,4S)-Ethyl 4-methylpyrrolidine-3-carboxylate hydrochloride, the molecular formula is C₈H₁₆ClNO₂. evitachem.com
The following interactive table provides the calculated elemental composition for this compound and its hydrochloride salt. In a research context, these calculated values would be compared against the experimental results obtained from an elemental analyzer.
In a typical research report, a table comparing the "Calculated" versus "Found" values would be presented. For example:
| Compound Name | Analysis | %C | %H | %N |
| This compound | Calculated | 61.12 | 9.62 | 8.91 |
| Found | Value | Value | Value |
The close agreement between the calculated and found values, typically within a ±0.4% margin, provides strong evidence for the assigned chemical structure and purity of the synthesized compound.
Structural Analysis and Conformational Landscapes
Solid-State Structural Investigations via X-ray Crystallography
While specific single-crystal X-ray diffraction data for ethyl 4-methylpyrrolidine-3-carboxylate is not prominently available in the surveyed literature, its structural characteristics can be inferred from detailed analyses of closely related pyrrolidine (B122466) derivatives. These studies provide a robust framework for understanding the likely solid-state behavior of the title compound.
The five-membered pyrrolidine ring is not planar and adopts puckered conformations to minimize steric and torsional strain. The most common conformations are the "envelope" (or Cγ-exo and Cγ-endo) forms, where one of the carbon atoms (typically Cγ, the carbon opposite the nitrogen atom) is out of the plane of the other four atoms. nih.govfrontiersin.org The specific pucker adopted is heavily influenced by the nature and stereochemistry of the substituents on the ring. nih.gov
For proline, a related structure, the Cγ-endo conformer is often preferred. nih.gov However, substituents can shift this preference. For instance, in derivatives of 5-phenylpyrrolidine-2-carboxylate, quantum mechanical calculations have shown that a Cγ-endo pucker is more stable than the Cγ-exo state by 1.2 kcal·mol⁻¹ in solution. frontiersin.org Given the trans relationship of the methyl and carboxylate groups in the (3S,4S) or (3R,4R) isomers of this compound, the ring is expected to adopt a conformation that places these bulky groups in pseudo-equatorial positions to reduce steric hindrance, likely favoring a specific envelope conformation.
Table 1: Common Pyrrolidine Ring Conformations
| Conformation | Description | Favored by |
|---|---|---|
| Cγ-endo | The Cγ atom is puckered on the same side as the carboxyl group (in proline). | L-proline, cis-4-fluoroproline nih.gov |
| Cγ-exo | The Cγ atom is puckered on the opposite side of the carboxyl group. | trans-4-fluoroproline (B7722503) nih.gov |
The presence of a secondary amine (N-H group) as a hydrogen bond donor and the carbonyl oxygen of the ester group as a hydrogen bond acceptor creates the potential for extensive hydrogen bonding.
Intramolecular Hydrogen Bonds: An intramolecular hydrogen bond could potentially form between the pyrrolidine N-H and the carbonyl oxygen of the ester group. However, this would require the molecule to adopt a specific, likely strained, conformation. Studies on related molecules show that intramolecular N-H···O hydrogen bonds can lead to the formation of stable six-membered rings (S(6) motifs). nih.govresearchgate.net
Intermolecular Hydrogen Bonds: More commonly, these functional groups participate in intermolecular hydrogen bonding. In the solid state, it is highly probable that the N-H of one molecule forms a hydrogen bond with the ester's carbonyl oxygen of a neighboring molecule. researchgate.net Such interactions are fundamental to the formation of the crystal lattice. In related heterocyclic structures, N-H···O hydrogen bonds are a dominant feature, often linking molecules into chains or dimers. researchgate.netresearchgate.net
The intermolecular hydrogen bonds described above are key drivers of crystal packing. It is anticipated that this compound molecules would assemble into well-defined supramolecular structures. Based on analogous compounds, these interactions could lead to the formation of one-dimensional chains where molecules are linked head-to-tail via N-H···O=C hydrogen bonds. researchgate.netnih.gov
Solution-Phase Conformational Analysis
In solution, this compound would exist as an equilibrium of multiple conformers. The energy barrier between different ring puckers (Cγ-endo and Cγ-exo) is typically low, allowing for rapid interconversion at room temperature. frontiersin.org
Furthermore, rotation around the C3-C(O)OEt single bond would lead to different orientations (rotamers) of the ethyl carboxylate group relative to the pyrrolidine ring. The conformational landscape in solution is often studied using Nuclear Magnetic Resonance (NMR) spectroscopy. frontiersin.orgnih.gov Techniques like Nuclear Overhauser Effect (NOE) spectroscopy can provide information about the through-space proximity of protons, helping to elucidate the dominant solution-state conformation. The solvent environment plays a critical role; polar, hydrogen-bonding solvents can compete for the N-H and C=O groups, potentially disrupting intramolecular hydrogen bonds and favoring conformations that are more open and available for intermolecular interactions with the solvent. unito.it
Stereochemical Purity Assessment and Enantiomeric Excess Determination
As a chiral molecule, assessing the stereochemical purity and determining the enantiomeric excess (ee) is critical. evitachem.com Standard methods for this include chiral High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), which use a chiral stationary phase to separate the enantiomers. nih.gov
A more advanced technique involves the use of exciton-coupled circular dichroism (ECCD). This method can be applied to determine the absolute configuration and enantiomeric excess of chiral carboxylic acids. nih.gov The process involves forming a complex between the chiral carboxylate and an achiral host molecule (e.g., a copper(II) complex). The binding of the enantiomers creates enantiomeric complexes that produce mirror-image Circular Dichroism (CD) signals. nih.gov
The sign of the CD signal can be used to determine the absolute configuration of the guest molecule, while the magnitude of the signal is proportional to its concentration. nih.gov By creating a calibration curve with samples of known enantiomeric excess, the ee of an unknown sample can be determined with high accuracy, often with an average error of around ±3.0%. nih.gov
Table 2: Principles of Enantiomeric Excess Determination by ECCD
| Step | Description | Outcome |
|---|---|---|
| 1. Complexation | The chiral carboxylate guest is mixed with an achiral chromophoric host. | Formation of diastereomeric or enantiomeric host-guest complexes. |
| 2. CD Spectroscopy | The circular dichroism spectrum of the complex is measured. | Each enantiomer of the guest induces a CD signal with an opposite sign (a positive or negative Cotton effect). |
| 3. Calibration | A calibration curve is generated by plotting the CD signal intensity against known ee values. | A linear relationship is established between CD signal magnitude and enantiomeric excess. |
| 4. Analysis | The CD spectrum of an unknown sample is measured and its intensity is compared to the calibration curve. | Accurate determination of the enantiomeric excess (% ee) of the unknown sample. |
Applications As a Key Intermediate in Complex Molecule Synthesis
Building Block in the Synthesis of Pharmacologically Relevant Scaffolds
The pyrrolidine (B122466) ring is a ubiquitous structural motif found in a vast array of biologically active natural products and synthetic drugs. researchgate.net Ethyl 4-methylpyrrolidine-3-carboxylate, particularly its enantiomerically pure forms, serves as a crucial building block for the synthesis of pharmacologically relevant scaffolds. nih.gov The stereochemistry of the methyl and carboxylate groups on the pyrrolidine ring is often critical for achieving the desired biological activity, as it dictates the precise orientation of substituents that interact with biological targets such as enzymes and receptors.
The synthesis of various drug candidates often commences from chiral pyrrolidine precursors like proline and its derivatives. nih.gov For instance, the core of many antiviral, antibacterial, and central nervous system-acting agents incorporates a substituted pyrrolidine ring. The this compound scaffold can be elaborated through various chemical transformations, including N-alkylation, amide bond formation, and modification of the ester group, to generate a diverse range of potential therapeutic agents.
| Drug Class | Relevance of Pyrrolidine Scaffold | Potential Synthetic Transformation of this compound |
| Antivirals (e.g., Daclatasvir) | The pyrrolidine core is a key component of the molecule, contributing to its binding affinity with viral proteins. nih.gov | N-arylation or N-alkylation to introduce complex substituents. |
| Antidiabetics (e.g., Gliptins) | The pyrrolidine moiety often plays a role in the inhibition of dipeptidyl peptidase-4 (DPP-4). | Amide coupling of the pyrrolidine nitrogen with various amino acids or heterocyclic fragments. |
| Antibacterials | The pyrrolidine ring can mimic natural substrates of bacterial enzymes. | Modification of the carboxylate group to an amide or other functional groups to enhance antibacterial activity. |
This table is illustrative and based on the general utility of the pyrrolidine scaffold in drug discovery.
Precursor for Advanced Organic Materials
While the primary application of this compound is in the pharmaceutical sector, its potential as a precursor for advanced organic materials is an emerging area of interest. The incorporation of chiral pyrrolidine units into polymer backbones or as side chains can impart unique properties to the resulting materials, such as chiroptical activity, enhanced thermal stability, and specific recognition capabilities.
Although direct examples of the use of this compound in the synthesis of advanced organic materials are not extensively documented, the functionalization of pyrrolidine derivatives is a known strategy for creating novel polymers. For instance, the secondary amine of the pyrrolidine ring can be used as a monomer in polymerization reactions, or the ester group can be modified to introduce polymerizable functionalities. The development of chiral polymers derived from such building blocks could lead to applications in chiral chromatography, asymmetric catalysis, and nonlinear optics. A related compound, N-Methyl-2-pyrrolidone (NMP), is widely used as a solvent in the polymer industry for the production of materials like aramids and in the fabrication of lithium-ion batteries. wikipedia.org
Role in the Development of Chiral Ligands and Organocatalysts
The field of asymmetric catalysis has been revolutionized by the development of chiral ligands and organocatalysts, and pyrrolidine-based structures have played a central role in this advancement. mdpi.com Proline and its derivatives are among the most successful organocatalysts, capable of promoting a wide range of enantioselective transformations. mdpi.com this compound serves as an excellent starting material for the synthesis of novel chiral ligands and organocatalysts.
The secondary amine of the pyrrolidine ring can be readily functionalized to introduce catalytically active groups or coordinating moieties for metal-based catalysts. The stereocenters at the 3 and 4 positions of the ring provide a chiral environment that can effectively control the stereochemical outcome of a reaction. For example, the synthesis of chiral bis(oxazoline) ligands, phosphine (B1218219) ligands, and bifunctional catalysts often involves the use of chiral pyrrolidine intermediates. These catalysts find applications in a variety of asymmetric reactions, including aldol (B89426) reactions, Michael additions, and Diels-Alder reactions.
A review of recent advances in pyrrolidine-based organocatalysts highlights the importance of the pyrrolidine scaffold in creating efficient and selective catalysts. mdpi.com The modification of the pyrrolidine ring, including the introduction of substituents like the methyl group in this compound, can significantly influence the catalyst's performance.
| Catalyst Type | Role of Pyrrolidine Scaffold | Synthetic Approach from this compound |
| Proline-based Organocatalysts | The pyrrolidine nitrogen acts as a nucleophile (enamine formation) and the carboxyl group as a Brønsted acid. mdpi.com | Modification of the ester to a carboxylic acid and functionalization of the nitrogen. |
| Chiral Phosphine Ligands | The chiral backbone of the pyrrolidine controls the geometry of the metal complex. | Conversion of the ester to a hydroxymethyl group, followed by introduction of a phosphine moiety. |
| Bifunctional Catalysts | The pyrrolidine ring serves as a scaffold to position two different catalytic groups in close proximity. | Functionalization of both the nitrogen and the C-3 or C-4 position with distinct catalytic moieties. |
This table illustrates potential synthetic routes based on established methodologies in organocatalyst development.
Strategies for Diversification and Library Synthesis
The amenability of this compound to a variety of chemical transformations makes it an ideal scaffold for the construction of compound libraries for high-throughput screening. Combinatorial chemistry and parallel synthesis techniques can be employed to rapidly generate a large number of diverse pyrrolidine derivatives from this common intermediate.
The diversification of the this compound scaffold can be achieved through several strategies:
N-Functionalization: The secondary amine can be reacted with a wide range of electrophiles, such as alkyl halides, acyl chlorides, and sulfonyl chlorides, to introduce diverse substituents.
C3-Functionalization: The ester group at the C-3 position can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with a library of amines or alcohols to generate a series of amides or esters.
C4-Functionalization: While the methyl group at the C-4 position is less reactive, advanced synthetic methods could potentially be used to introduce further diversity at this position.
The synthesis of a combinatorial library of highly functionalized pyrrolidines has been demonstrated, showcasing the potential of this scaffold in drug discovery. By systematically varying the substituents around the pyrrolidine core, it is possible to explore a vast chemical space and identify compounds with desired biological activities.
Computational Chemistry and Theoretical Investigations of Ethyl 4 Methylpyrrolidine 3 Carboxylate
Density Functional Theory (DFT) for Electronic Structure and Reactivity Prediction
Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for the study of electronic structures. Theoretical calculations for Ethyl 4-methylpyrrolidine-3-carboxylate are typically performed using a functional, such as B3LYP, combined with a basis set like 6-311++G(d,p) to provide a detailed description of its electronic properties. researchgate.netnih.gov
Geometry Optimization and Conformational Energy Calculations
The pyrrolidine (B122466) ring is known for its conformational flexibility, primarily adopting envelope and twisted conformations. acs.org For this compound, the substituents on the five-membered ring—a methyl group at the 4-position and an ethyl carboxylate group at the 3-position—significantly influence the preferred conformation.
Geometry optimization calculations are crucial to identify the most stable three-dimensional arrangement of the atoms, corresponding to the global minimum on the potential energy surface. These calculations reveal the most likely conformation the molecule will adopt. The relative energies of different conformers, such as cis and trans isomers with respect to the substituents, can be calculated to determine their population distribution at a given temperature. Theoretical studies on similar pyrrolidine systems have shown that the puckering of the ring (e.g., Cγ-endo vs. Cγ-exo) is a key factor in its conformational landscape. frontiersin.org The steric bulk of the methyl and ethyl carboxylate groups will play a significant role in dictating the most stable pucker of the pyrrolidine ring. nih.gov
Table 1: Theoretical Conformational Energy Data for this compound (Note: The following data is illustrative and based on typical results from DFT calculations for similar molecules. Specific experimental or published computational data for this exact compound is not readily available.)
| Conformer | Relative Energy (kcal/mol) | Population (%) |
| trans-equatorial | 0.00 | 75.3 |
| trans-axial | 1.25 | 14.2 |
| cis-equatorial | 2.10 | 6.5 |
| cis-axial | 3.50 | 4.0 |
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)
Frontier Molecular Orbital (FMO) theory is instrumental in predicting the chemical reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap (ΔE) is a critical parameter for assessing molecular stability and reactivity; a larger gap suggests higher stability and lower reactivity. researchgate.netresearchgate.net
For this compound, the HOMO is expected to be localized primarily on the nitrogen atom of the pyrrolidine ring and the oxygen atoms of the carboxylate group, reflecting the regions of higher electron density. Conversely, the LUMO is likely to be distributed over the carbonyl carbon and the C-N bonds, indicating the sites susceptible to nucleophilic attack.
Table 2: Predicted Frontier Molecular Orbital Energies for this compound (Note: This data is illustrative and based on DFT calculations for analogous compounds.)
| Orbital | Energy (eV) |
| HOMO | -6.85 |
| LUMO | -0.25 |
| HOMO-LUMO Gap (ΔE) | 6.60 |
Molecular Electrostatic Potential (MESP) Surface Mapping
The Molecular Electrostatic Potential (MESP) surface provides a visual representation of the charge distribution within a molecule, highlighting regions that are electron-rich (negative potential) and electron-poor (positive potential). This is invaluable for understanding intermolecular interactions, including hydrogen bonding and electrophilic/nucleophilic attacks. bhu.ac.in
In the MESP map of this compound, the most negative potential (typically colored red) is anticipated around the oxygen atoms of the ester group, indicating their role as potential hydrogen bond acceptors or sites for electrophilic attack. The region around the nitrogen atom would also exhibit a negative potential. In contrast, the hydrogen atoms, particularly the one attached to the nitrogen (if protonated), and the hydrogens on the alpha-carbons, would show a positive potential (colored blue), marking them as sites for nucleophilic interaction.
Reactivity Indices and Bond Length Analysis
Global reactivity descriptors, derived from the HOMO and LUMO energies, provide quantitative measures of a molecule's reactivity. These include ionization potential, electron affinity, electronegativity, chemical hardness, and the electrophilicity index. materialsciencejournal.org These indices help in systematically comparing the reactivity of different molecules.
A detailed analysis of the optimized geometry provides crucial information on bond lengths and angles. For instance, the C-N bonds within the pyrrolidine ring and the C=O and C-O bonds of the ester group are of particular interest. Theoretical calculations can predict these values with high accuracy, which can then be compared with experimental data from techniques like X-ray crystallography, if available. researchgate.net
Table 3: Predicted Global Reactivity Indices for this compound (Note: This data is illustrative and based on theoretical calculations for similar compounds.)
| Descriptor | Value (eV) |
| Ionization Potential (I) | 6.85 |
| Electron Affinity (A) | 0.25 |
| Electronegativity (χ) | 3.55 |
| Chemical Hardness (η) | 3.30 |
| Electrophilicity Index (ω) | 1.91 |
Molecular Dynamics Simulations for Conformational Flexibility
While DFT provides a static picture of the molecule at its energy minimum, Molecular Dynamics (MD) simulations offer a dynamic view of its conformational flexibility over time. MD simulations can be employed to study the puckering of the pyrrolidine ring and the rotation of the substituent groups. These simulations are particularly useful for understanding how the molecule behaves in different environments, such as in a solvent or interacting with a biological target. nih.govnih.gov By simulating the motion of the atoms over a period of time, MD can reveal the accessible conformations and the energy barriers between them, providing a more complete understanding of the molecule's dynamic nature. tandfonline.com
Perspectives and Future Directions in Pyrrolidine 3 Carboxylate Research
Innovations in Asymmetric Synthesis
The creation of specific stereoisomers of substituted pyrrolidines is paramount for their application in areas like drug discovery and organocatalysis. mdpi.comnih.gov Asymmetric synthesis, which selectively produces one enantiomer of a chiral molecule, is a key area of ongoing research.
Recent advancements have focused on developing novel catalytic systems to achieve high enantioselectivity in the synthesis of pyrrolidine (B122466) derivatives. mdpi.comnih.gov For instance, organocatalysis, which uses small organic molecules as catalysts, has emerged as a powerful and environmentally friendly alternative to metal-based catalysts. mdpi.comnih.gov Proline and its derivatives are prominent examples of organocatalysts used in the asymmetric synthesis of pyrrolidines. mdpi.comnih.gov Researchers are continuously modifying the structure of these catalysts to enhance their efficiency and selectivity. mdpi.com
Another innovative approach involves the use of chiral phase-transfer catalysts. acs.org This method has been successfully applied to the enantioselective one-pot synthesis of various pyrrolidine core structures. acs.org Furthermore, dynamic kinetic asymmetric transformations (DyKAT) are being explored for the enantioselective preparation of cis-disubstituted pyrrolidines from racemic starting materials. capes.gov.br
Future research in this area will likely focus on:
Development of more efficient and selective catalysts: The design of new catalysts with optimized structures will be crucial for synthesizing complex pyrrolidine derivatives with high stereocontrol. mdpi.com
Expansion of substrate scope: Applying current and new synthetic methods to a wider range of starting materials will broaden the diversity of accessible pyrrolidine structures.
Greener synthetic routes: A continued focus on developing more sustainable and environmentally benign synthetic protocols is expected.
| Asymmetric Synthesis Strategy | Key Features | Example Application |
|---|---|---|
| Organocatalysis | Uses small, chiral organic molecules as catalysts. Environmentally friendly. mdpi.comnih.gov | Asymmetric synthesis of substituted chiral pyrrolidines. mdpi.com |
| Chiral Phase-Transfer Catalysis | Enables one-pot synthesis of complex pyrrolidine structures. acs.org | Enantioselective synthesis of hexahydropyrrolizine and octahydroindolizine (B79230) cores. acs.org |
| Dynamic Kinetic Asymmetric Transformation (DyKAT) | Converts racemic starting materials into a single enantiomer of the product. capes.gov.br | Enantioselective preparation of 2,5-cis-disubstituted pyrrolidines. capes.gov.br |
Exploration of Novel Reactivity Pathways
Understanding and exploiting new ways in which pyrrolidine-3-carboxylates can react is essential for expanding their synthetic utility. Researchers are actively investigating novel reaction pathways to create diverse and complex molecules from this versatile scaffold.
One area of exploration is the catalytic functionalization of the pyrrolidine ring. For instance, an organocatalytic cascade β-functionalization/aromatization of N-arylpyrrolidines has been developed to synthesize β-substituted pyrroles. acs.org This method involves a double hydride transfer process. acs.org Another approach utilizes gold catalysis for a tandem alkyne hydroamination/iminium ion formation/allylation reaction to produce pyrrolidine derivatives with a tetrasubstituted carbon stereocenter. acs.org
Furthermore, multicomponent reactions offer an efficient way to construct complex pyrrolidine derivatives in a single step. tandfonline.com These reactions involve the simultaneous combination of three or more starting materials. For example, a three-component 1,3-dipolar cycloaddition reaction has been used to synthesize novel 3,4-dibenzoyl-5-hetarylpyrrolidines. tandfonline.com
Future investigations into novel reactivity pathways will likely include:
C-H activation: Direct functionalization of the C-H bonds of the pyrrolidine ring would provide a highly atom-economical way to introduce new functional groups.
Photoredox catalysis: The use of light to drive chemical reactions offers new possibilities for the synthesis of pyrrolidine derivatives under mild conditions. researchgate.net
Flow chemistry: Performing reactions in continuous flow systems can offer better control over reaction parameters and facilitate scalability.
Integration of Machine Learning in Synthetic Design
The application of machine learning (ML) is revolutionizing the field of organic synthesis, and its integration into pyrrolidine research holds immense promise. ML models can be trained on vast datasets of chemical reactions to predict reaction outcomes, optimize reaction conditions, and even propose novel synthetic routes. nih.govacs.org
In the context of pyrrolidine synthesis, ML can be used to:
Predict the success of a reaction: By analyzing the structures of the reactants and catalysts, ML models can predict the likelihood of a reaction to succeed and the expected yield. nih.gov
Optimize reaction conditions: ML algorithms can help identify the optimal temperature, solvent, and catalyst for a given transformation, saving time and resources. acs.orgmit.edu
Discover new synthetic pathways: Retrosynthesis models, powered by ML, can propose novel and efficient routes to complex target molecules, including those containing the pyrrolidine-3-carboxylate scaffold. nih.gov
A significant challenge in this area is the need for large, high-quality datasets of chemical reactions. researchgate.net The development of standardized data formats and the increased sharing of experimental data will be crucial for advancing the application of ML in synthetic chemistry. researchgate.net The integration of ML with automated synthesis platforms could further accelerate the discovery and development of new pyrrolidine-based compounds. semanticscholar.org
| Machine Learning Application | Potential Impact on Pyrrolidine Research | Key Requirement |
|---|---|---|
| Reaction Outcome Prediction | Accelerates the identification of successful synthetic routes. nih.gov | Large datasets of experimental reaction data. |
| Condition Optimization | Reduces the experimental effort required to find optimal reaction conditions. acs.org | Well-annotated reaction data including conditions. |
| Retrosynthesis | Enables the discovery of novel and efficient synthetic pathways to new pyrrolidine derivatives. nih.gov | Comprehensive reaction databases and powerful algorithms. |
Expanding Applications in Material Science and Catalysis
While the primary focus of pyrrolidine-3-carboxylate research has been in medicinal chemistry, there is a growing interest in exploring their applications in other fields, such as material science and catalysis.
In material science , the rigid and well-defined three-dimensional structure of pyrrolidine derivatives makes them attractive building blocks for the construction of novel materials. For example, their incorporation into polymers could lead to materials with unique optical, electronic, or self-assembly properties. The chiral nature of these compounds could also be exploited to create chiral materials with applications in enantioselective separations or sensing.
In catalysis , chiral pyrrolidine derivatives have already demonstrated their value as organocatalysts. mdpi.comnih.gov Future research could focus on developing new pyrrolidine-based catalysts for a wider range of chemical transformations. Furthermore, these compounds could serve as chiral ligands for metal-based catalysts, enabling new asymmetric catalytic reactions. The development of pyrrolidine-functionalized solid supports could also lead to the creation of recyclable and more sustainable catalyst systems.
The exploration of these new frontiers will require interdisciplinary collaborations between organic chemists, material scientists, and catalyst experts. The unique structural and chemical properties of ethyl 4-methylpyrrolidine-3-carboxylate and its analogs position them as promising candidates for the development of next-generation materials and catalysts.
Q & A
Q. What are the common synthetic routes for Ethyl 4-methylpyrrolidine-3-carboxylate, and how can reaction conditions be optimized for yield?
this compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, intermediates like 4-((3,4-difluorophenyl)methyl)-3-methyl-1H-pyrrole-2-carboxylic acid (yield: 72%) are prepared using stepwise functionalization of the pyrrolidine core, followed by esterification . Optimization involves adjusting solvent polarity (e.g., DMSO for solubility), temperature (room temperature to 80°C), and stoichiometric ratios of reagents. Monitoring reaction progress via TLC or LCMS ensures intermediate stability and minimizes side reactions.
Q. How can NMR and mass spectrometry be employed to characterize this compound?
- NMR : The compound’s stereochemistry and substituent positions are confirmed using ¹H and ¹³C NMR. For instance, methyl groups in pyrrolidine derivatives exhibit distinct singlet peaks (e.g., δ 2.12 ppm for a methyl group in a related compound) . Overlapping signals in crowded regions (e.g., δ 6.5–7.5 ppm for aromatic protons) require 2D techniques like COSY or HSQC.
- Mass Spectrometry : High-resolution ESI-MS or Orbitrap instruments provide accurate molecular weight confirmation. For example, a related ethyl pyrrolidine carboxylate derivative showed [M+1]⁺ at m/z 328.2 . Fragmentation patterns in tandem MS (MS/MS) help verify structural motifs.
Q. What purification strategies are effective for isolating this compound from reaction mixtures?
Column chromatography using silica gel (hexane/ethyl acetate gradients) is standard. For polar impurities, reverse-phase HPLC with C18 columns and acetonitrile/water mobile phases improves resolution. Recrystallization from ethanol or dichloromethane-hexane mixtures enhances purity (>95%), as evidenced by HPLC data (e.g., 98.60% purity for a carboxylate analog) .
Advanced Research Questions
Q. How can contradictions in spectroscopic data during structural elucidation be resolved?
Discrepancies between experimental and predicted NMR/IR data often arise from dynamic effects (e.g., conformational flexibility) or crystallographic disorder. For example, crystallographic refinement using SHELXL (with anisotropic displacement parameters) resolves ambiguities in bond lengths and angles . Cross-validation with DFT-calculated spectra (e.g., B3LYP/6-31G* level) identifies conformational minima that match experimental observations .
Q. What computational methods predict the reactivity and electronic properties of this compound?
Density Functional Theory (DFT) calculations (e.g., Gaussian or ORCA software) model frontier molecular orbitals (HOMO-LUMO gaps) to predict nucleophilic/electrophilic sites. For a related pyrrolidine carboxylate, Fukui indices revealed enhanced reactivity at the ester carbonyl group . Molecular dynamics simulations (e.g., AMBER) further assess solvation effects on reactivity.
Q. How can SHELX programs improve crystallographic refinement for this compound?
SHELXL refines small-molecule crystal structures by optimizing anisotropic displacement parameters and handling twinning. For example, a study on ethyl 4-hydroxy-2-methylpyrrolidine derivatives used SHELXL to achieve R-factors < 0.05, with hydrogen-bonding networks validated via PLATON . Integration with Olex2 or Mercury visualizes disorder and validates geometric restraints.
Q. What experimental designs are optimal for studying stereochemical effects in this compound derivatives?
Chiral HPLC (e.g., Chiralpak IA column) or enzymatic resolution isolates enantiomers. Circular dichroism (CD) spectroscopy correlates absolute configuration with Cotton effects. For example, a methyl-substituted pyrrolidine derivative showed distinct CD signals at 220–250 nm, confirming (3S,4R) stereochemistry .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
